Analyte-Matched Matrix Correction by Deuterated IS
iCRT-14-d5, as a deuterated SIL-IS, is designed to co-elute with iCRT-14 and exhibit near-identical extraction recovery, ionization response, and chromatographic behavior. This enables precise compensation for ion suppression or enhancement caused by co-eluting matrix components [1]. In contrast, unlabeled iCRT-14 cannot function as an internal standard for itself, as it is indistinguishable from the target analyte in the mass spectrometer; using a structurally unrelated IS introduces retention time mismatches and differential matrix effects. The principle is class-level: deuterated ISs such as iCRT-14-d5 provide analyte-matched correction that significantly improves method accuracy and precision .
| Evidence Dimension | Quantification accuracy via internal standard correction |
|---|---|
| Target Compound Data | Deuterated SIL-IS (iCRT-14-d5): near-identical physicochemical properties to analyte; corrects for matrix effects and sample preparation variability |
| Comparator Or Baseline | Unlabeled iCRT-14: indistinguishable from analyte, cannot serve as IS; Non-isotopic IS: retention time mismatch, differential ion suppression |
| Quantified Difference | Deuterated IS enables analyte-matched co-elution and ionization response correction; non-isotopic IS may produce inaccurate quantification |
| Conditions | LC–MS/MS analysis of iCRT-14 in biological matrices (plasma, tissue homogenate, cell lysate) |
Why This Matters
Procurement of iCRT-14-d5 is essential for any laboratory requiring validated, reproducible quantification of iCRT-14 in complex biological samples—unlabeled iCRT-14 or generic ISs cannot deliver equivalent analytical accuracy.
- [1] Reddy M. Dealing with challenges in testing and use of Stable Isotopic Labelled Standards. Express Pharma Analytical Development Conclave. 2022. View Source
